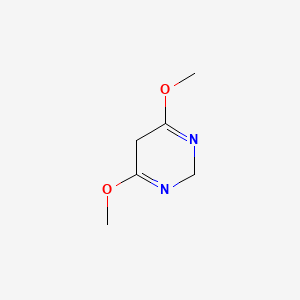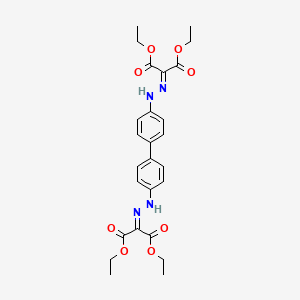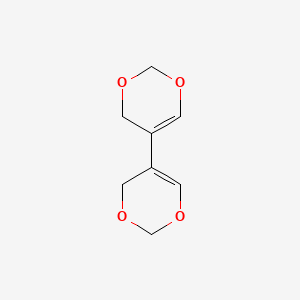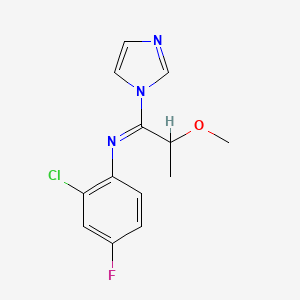![molecular formula C15H16N4OS B14340760 2-{2-[6-(Hydroxyimino)cyclohexa-2,4-dien-1-yl]-2-phenylethylidene}hydrazine-1-carbothioamide CAS No. 106510-62-7](/img/structure/B14340760.png)
2-{2-[6-(Hydroxyimino)cyclohexa-2,4-dien-1-yl]-2-phenylethylidene}hydrazine-1-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[6-(Hydroxyimino)cyclohexa-2,4-dien-1-yl]-2-phenylethylidene}hydrazine-1-carbothioamide is a complex organic compound that belongs to the class of hydrazones
Méthodes De Préparation
The synthesis of 2-{2-[6-(Hydroxyimino)cyclohexa-2,4-dien-1-yl]-2-phenylethylidene}hydrazine-1-carbothioamide typically involves the reaction of cyclohexa-2,4-dien-1-one derivatives with hydrazine derivatives under specific conditions. One common method involves the photolytic cleavage of cyclohexa-2,4-dien-1-one sulfone derivatives in the presence of diamines, which leads to the formation of bis-amides containing a diene moiety . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the hydrazine and carbothioamide moieties. Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid and reducing agents like hydrazine hydrate.
Applications De Recherche Scientifique
2-{2-[6-(Hydroxyimino)cyclohexa-2,4-dien-1-yl]-2-phenylethylidene}hydrazine-1-carbothioamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Mécanisme D'action
The mechanism of action of 2-{2-[6-(Hydroxyimino)cyclohexa-2,4-dien-1-yl]-2-phenylethylidene}hydrazine-1-carbothioamide involves its interaction with various molecular targets and pathways. The compound can form hydrazones and oximes through reactions with aldehydes and ketones, which can then interact with biological molecules . These interactions can lead to the inhibition of specific enzymes or the modulation of signaling pathways, resulting in its observed biological activities.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-{2-[6-(Hydroxyimino)cyclohexa-2,4-dien-1-yl]-2-phenylethylidene}hydrazine-1-carbothioamide include other hydrazones and oximes. These compounds share similar chemical structures and biological activities but may differ in their specific properties and applications. For example, benzohydrazide derivatives exhibit similar antibacterial and anticancer activities but may have different pharmacokinetic properties . Other similar compounds include cyclohexa-1,4-dienes, which are used in various chemical reactions and have different reactivity profiles .
Propriétés
Numéro CAS |
106510-62-7 |
|---|---|
Formule moléculaire |
C15H16N4OS |
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
[[2-(6-hydroxyiminocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]amino]thiourea |
InChI |
InChI=1S/C15H16N4OS/c16-15(21)18-17-10-13(11-6-2-1-3-7-11)12-8-4-5-9-14(12)19-20/h1-10,12-13,20H,(H3,16,18,21) |
Clé InChI |
OWHJSQHMENCEFE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C=NNC(=S)N)C2C=CC=CC2=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


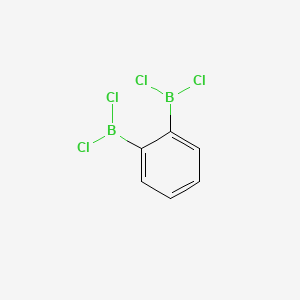
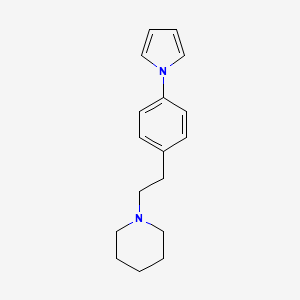
![2-Fluoro-2'H,4'H-spiro[fluorene-9,5'-[1,3]thiazolidine]-2',4'-dione](/img/structure/B14340705.png)
![1,1'-(Decane-1,10-diyl)bis[4-(dimethylamino)pyridin-1-ium] dibromide](/img/structure/B14340710.png)

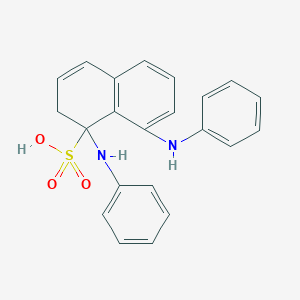
![Methanone, (3,5-dichloro-4-methoxyphenyl)[2-(trifluoromethyl)phenyl]-](/img/structure/B14340734.png)
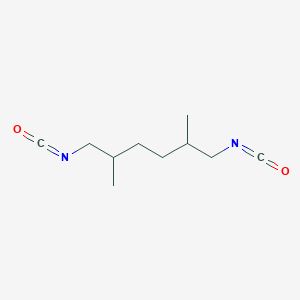
![Methyl 3,4,4-trimethyl-3-[(trimethylsilyl)oxy]pentanoate](/img/structure/B14340747.png)
